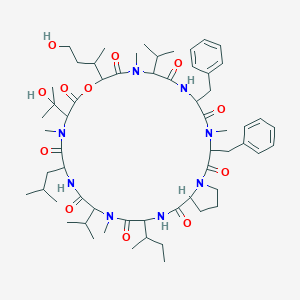
Luridoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luridoside A is a natural compound that has been isolated from the marine sponge, Phorbas sp. This compound has gained significant attention from the scientific community due to its potential use in the development of new drugs. Luridoside A has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of Luridoside A is not fully understood. However, several studies have suggested that Luridoside A exerts its biological activities by modulating various signaling pathways in the body. Luridoside A has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response and inflammation. Furthermore, Luridoside A has been found to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Luridoside A has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, Luridoside A has been found to modulate the activity of various signaling pathways in the body, including the NF-κB pathway. Luridoside A has also been found to modulate the immune system and improve the body's defense mechanisms against infections.
Avantages Et Limitations Des Expériences En Laboratoire
Luridoside A has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using advanced techniques. Furthermore, Luridoside A has been found to exhibit a range of biological activities, making it an attractive candidate for drug development. However, the compound has several limitations, including its structural complexity, which makes it challenging to synthesize. Furthermore, the compound has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
Luridoside A has significant potential for the development of new drugs. Several future directions can be explored to further understand the biological activities of Luridoside A. One potential direction is to study the compound's effect on various cancer cell lines and explore its potential use in cancer treatment. Furthermore, the compound's effect on the immune system can be further explored to develop new treatments for autoimmune diseases. Finally, the structural complexity of Luridoside A can be further studied to develop more efficient synthesis methods.
Conclusion:
In conclusion, Luridoside A is a natural compound that has significant potential for the development of new drugs. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of Luridoside A is a challenging task due to its structural complexity. However, several methods have been developed for the synthesis of Luridoside A, including the use of chiral pool synthesis, asymmetric synthesis, and total synthesis. Luridoside A has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's biological activities.
Méthodes De Synthèse
Luridoside A is a complex natural product that has a unique chemical structure. The synthesis of Luridoside A is a challenging task due to its structural complexity. Several methods have been developed for the synthesis of Luridoside A, including the use of chiral pool synthesis, asymmetric synthesis, and total synthesis. However, the most efficient method for the synthesis of Luridoside A is the total synthesis approach, which involves the use of complex chemical reactions and advanced techniques.
Applications De Recherche Scientifique
Luridoside A has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Luridoside A has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, Luridoside A has been found to modulate the immune system and improve the body's defense mechanisms against infections.
Propriétés
Numéro CAS |
151078-92-1 |
|---|---|
Nom du produit |
Luridoside A |
Formule moléculaire |
C32H55NaO12S |
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3S,6R)-2-methyl-6-[(3S,5R,6S,10S,13R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H56O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h16-29,33-38H,6-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/t17-,18+,19-,20+,21?,22+,23+,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
Clé InChI |
LLUJEWFHJAUJJY-UCXVGPSVSA-M |
SMILES isomérique |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@@H](C3[C@@]2(CCC4C3(C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canonique |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Synonymes |
luridoside A luridoside-A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)